molecular formula C9H6Cl2F2O4 B1413341 2,6-Dichloro-4-(difluoromethoxy)mandelic acid CAS No. 1807037-45-1

2,6-Dichloro-4-(difluoromethoxy)mandelic acid

Cat. No.: B1413341
CAS No.: 1807037-45-1
M. Wt: 287.04 g/mol
InChI Key: HSPWXETUWSMIIQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)mandelic acid is a specialized chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a mandelic acid backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, starting with the preparation of the mandelic acid coreCommon reagents used in these steps include chlorinating agents and difluoromethyl ethers.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the chlorination and difluoromethoxylation processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield dechlorinated or defluorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or difluoromethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)mandelic acid has significant applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methoxymandelic acid
  • 2,6-Dichloro-4-(trifluoromethoxy)mandelic acid
  • 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid

Uniqueness

2,6-Dichloro-4-(difluoromethoxy)mandelic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.

Properties

IUPAC Name

2-[2,6-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(17-9(12)13)2-5(11)6(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPWXETUWSMIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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